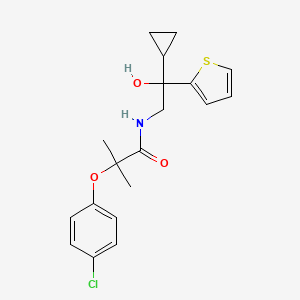![molecular formula C21H15BrF2N2O3S B2606827 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-34-6](/img/structure/B2606827.png)
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H15BrF2N2O3S and its molecular weight is 493.32. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ring Contraction and Synthesis of Derivatives
Ring contraction processes have enabled the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides from dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, involving carbon-sulfur bond formation. This approach utilizes readily available commercial components, leading to pharmacologically relevant benzothiazine 1,1-dioxides with wide-ranging applications in biological, medicinal, and industrial fields (Fülöpová et al., 2015).
Antimicrobial and Antioxidant Activities
New benzimidazole derivatives, including those with thiadiazole rings, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds show promising ABTS scavenging activities and notable DPPH scavenging activity, highlighting their potential in various pharmacological applications (Menteşe et al., 2015).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives containing thiadiazole and Schiff base groups have been synthesized, characterized, and studied for their photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields, making them highly potent as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Anticancer Activities
Compounds based on benzothiadiazinyl hydrazinecarboxamide and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-dione scaffolds have been synthesized and tested for their anticancer activities against various cancer cell lines. Some of these compounds have shown promising inhibitory activity, with specific compounds being highly active and potentially operating through tubulin polymerization inhibition (Kamal et al., 2011).
PI3Kδ Inhibition
A series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized as potent PI3Kδ inhibitors. These derivatives exhibit decreased inhibitory potency compared to their quinazolinone counterparts but maintain high selectivity over other PI3K isoforms. Their specificity and cell proliferation inhibitory effects make them significant in therapeutic contexts (Gong et al., 2019).
Eigenschaften
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF2N2O3S/c1-13-6-9-16(11-17(13)23)26-21(27)25(12-14-7-8-15(22)10-18(14)24)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDFAGEJJBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2606750.png)
![4-(benzo[d]thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2606751.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2606754.png)
![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2606762.png)

![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)